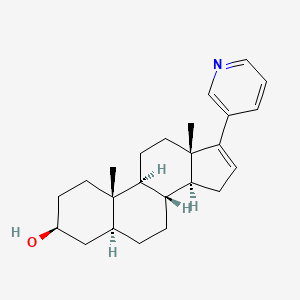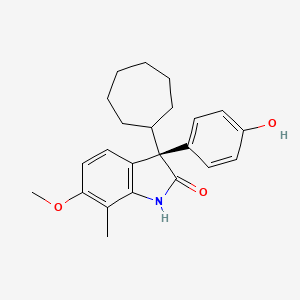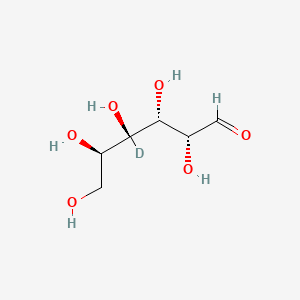
D-Galactose-d1-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose-d1-3, also known as D-(+)-Galactose-d1-3, is a deuterium-labeled form of D-Galactose. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. It is an important monosaccharide that plays a crucial role in various biological processes, including energy production and cellular communication .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Galactose-d1-3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the D-Galactose molecule. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation and exchange reactions .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include steps such as purification, crystallization, and quality control to produce a stable and reliable product for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
D-Galactose-d1-3 undergoes several types of chemical reactions, including:
Oxidation: D-Galactose can be oxidized to produce D-Galacturonic acid.
Reduction: Reduction reactions can convert D-Galactose to sugar alcohols such as galactitol.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include D-Galacturonic acid, galactitol, and various substituted derivatives of D-Galactose .
Scientific Research Applications
D-Galactose-d1-3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of D-Galactose-d1-3 involves its interaction with specific cell receptors and metabolic pathways. In the context of aging research, D-Galactose induces oxidative stress and mitochondrial dysfunction, leading to the production of reactive oxygen species and cellular damage . In drug delivery, D-Galactose acts as a ligand to target cells expressing galactose receptors, enhancing cellular uptake and improving drug delivery efficiency .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-Galactose-d1-3 include:
D-Fructose: A ketohexose that shares some metabolic pathways with D-Galactose but has a different chemical structure.
D-Galacturonic acid: An oxidized form of D-Galactose used in various biochemical applications.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This isotopic labeling provides valuable insights into the dynamics of carbohydrate metabolism and the effects of galactose on cellular processes .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-4-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i6D |
InChI Key |
GZCGUPFRVQAUEE-OXNPZZGPSA-N |
Isomeric SMILES |
[2H][C@]([C@@H](CO)O)([C@@H]([C@H](C=O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)
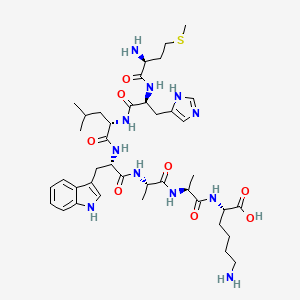



![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)
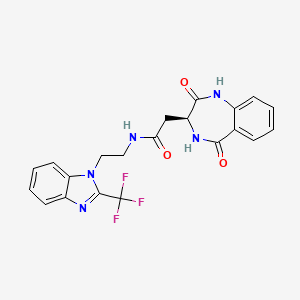
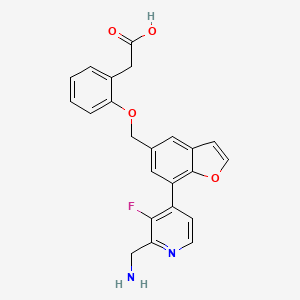
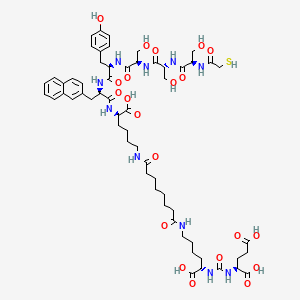
![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)

